molecular formula C24H19NO4 B11633145 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

Katalognummer: B11633145
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: KMBWUJKXFQXPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzoyl group, and a methylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions to form the benzofuran core. The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methylbenzamide moiety is attached via an amide coupling reaction using 2-methylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl groups in the benzoyl and benzamide moieties can be reduced to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzoyl group can produce 4-methoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring and methoxybenzoyl group can participate in π-π stacking interactions and hydrogen bonding, respectively, with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
  • N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • 3-methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C24H19NO4

Molekulargewicht

385.4 g/mol

IUPAC-Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide

InChI

InChI=1S/C24H19NO4/c1-15-7-3-4-8-18(15)24(27)25-21-19-9-5-6-10-20(19)29-23(21)22(26)16-11-13-17(28-2)14-12-16/h3-14H,1-2H3,(H,25,27)

InChI-Schlüssel

KMBWUJKXFQXPHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.